7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Overview
Description
The compound is a complex organic molecule that includes several functional groups. These include a benzoyl group, a dioxohexahydroimidazopyrazine group, and a piperidine carboxylate group. Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by the functional groups present and their arrangement in the molecule .Scientific Research Applications
1. Antibacterial Activities
Compounds similar to the queried chemical have been synthesized and evaluated for their antibacterial activities. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
2. Synthesis of Pyrazole Derivatives
Reactions involving similar compounds have led to the synthesis of various pyrazole derivatives. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized through specific reactions, highlighting the potential for creating structurally diverse molecules (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
3. Synthesis of Heterocyclic Compounds
The chemical compound is related to the synthesis of heterocyclic compounds, which are significant in medicinal chemistry. Various derivatives have been synthesized, showing promise in the development of new pharmaceutical agents (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).
4. Molecular Interaction Studies
Studies have been conducted on compounds with similar structures to understand their interaction with biological receptors. For example, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was investigated, providing insights into receptor-ligand interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
5. Antimicrobial and Antioxidant Activities
Synthesis of benzothiophenes and related compounds demonstrates their potential in antimicrobial and antioxidant applications. Several synthesized products from related compounds exhibited promising antioxidant activities, indicating potential therapeutic applications (Bialy & Gouda, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSJZZMOJQTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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